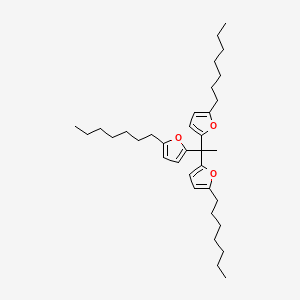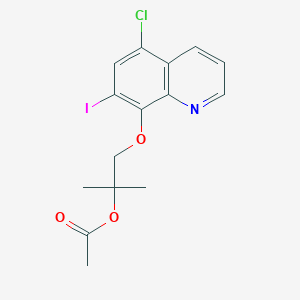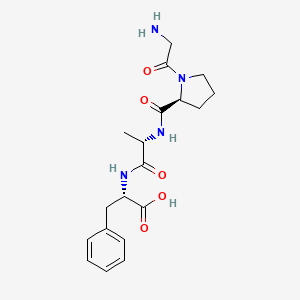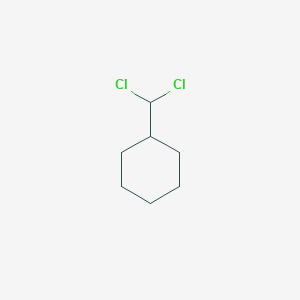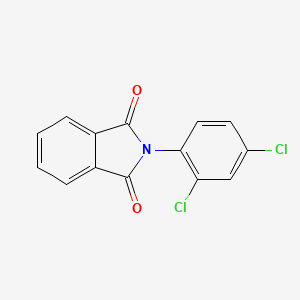
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- is a chemical compound with the molecular formula C8H4O6S It is a derivative of isobenzofuran, characterized by the presence of sulfonic acid and dioxo groups
Méthodes De Préparation
The synthesis of 4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the oxidation of indane derivatives using molecular oxygen in subcritical water as a reaction medium . This environmentally benign procedure allows for the efficient production of the compound without the need for catalysts. Industrial production methods may involve similar oxidation processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can participate in various biochemical reactions, influencing cellular processes. Its dioxo groups may also play a role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:
1,3-Dioxo-1,3-dihydro-isobenzofuran-4-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached.
Benzofuran derivatives: These compounds have a benzofuran core and exhibit a wide range of biological activities.
The uniqueness of 4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- lies in its specific combination of sulfonic acid and dioxo groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
28181-92-2 |
|---|---|
Formule moléculaire |
C8H4O6S |
Poids moléculaire |
228.18 g/mol |
Nom IUPAC |
1,3-dioxo-2-benzofuran-4-sulfonic acid |
InChI |
InChI=1S/C8H4O6S/c9-7-4-2-1-3-5(15(11,12)13)6(4)8(10)14-7/h1-3H,(H,11,12,13) |
Clé InChI |
IAZFBDCXIGRJLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


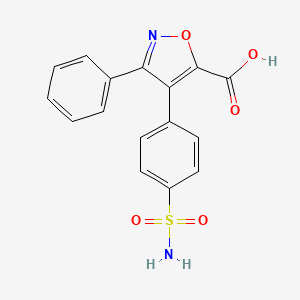
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)

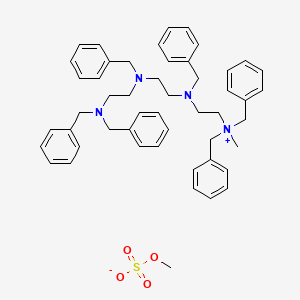
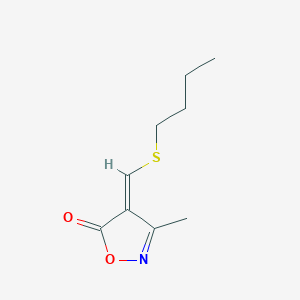

![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)

